molecular formula C14H15P B14362560 Phosphine, methyl(2-methylphenyl)phenyl- CAS No. 92621-97-1

Phosphine, methyl(2-methylphenyl)phenyl-

Cat. No.: B14362560
CAS No.: 92621-97-1
M. Wt: 214.24 g/mol
InChI Key: XPJXXVACCWDIFZ-UHFFFAOYSA-N
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Description

Phosphine, methyl(2-methylphenyl)phenyl- (CAS: 1486-28-8; molecular formula: C₁₃H₁₃P) is a tertiary phosphine derivative characterized by a central phosphorus atom bonded to a methyl group, a 2-methylphenyl group, and a phenyl group. This compound is notable for its role as a precursor in stereoselective synthesis, particularly in the preparation of P-stereogenic tertiary phosphine oxides and transition metal catalysts . Its structural asymmetry and electronic properties make it valuable in asymmetric catalysis and materials science.

Properties

CAS No.

92621-97-1

Molecular Formula

C14H15P

Molecular Weight

214.24 g/mol

IUPAC Name

methyl-(2-methylphenyl)-phenylphosphane

InChI

InChI=1S/C14H15P/c1-12-8-6-7-11-14(12)15(2)13-9-4-3-5-10-13/h3-11H,1-2H3

InChI Key

XPJXXVACCWDIFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1P(C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of Secondary Phosphine Oxide Intermediate

The foundational step involves reacting P,P-dichlorophenylphosphine (4 ) with diethylamine to form N,N-diethylamino-chloro-phenylphosphine (6 ), a key intermediate. This compound undergoes nucleophilic substitution with 2-methylphenyllithium at −78°C in tetrahydrofuran (THF), introducing the 2-methylphenyl group. Subsequent hydrolysis with concentrated hydrochloric acid yields the secondary phosphine oxide, (2-methylphenyl)-phenylphosphine oxide (1a ), in 42–77% yield after purification.

Reaction Conditions :

  • Temperature : −78°C for lithiation, 25°C for hydrolysis.
  • Reagents : 2-Bromotoluene, n-butyllithium (1.6 M in hexane), anhydrous THF.
  • Work-up : Aqueous HCl, sodium hydroxide adjustment to pH 8, dichloromethane extraction.

Dichlorophosphine-Based Phosphorylation Route

Synthesis of Methyl Phenylphosphonite

Dichlorophenylphosphine reacts with methanol in the presence of pyridine to form methyl phenylphosphonite, a phosphorylated intermediate. This step achieves 47% yield, with the product characterized by 31P NMR (δ 165.09 ppm).

Reaction Conditions :

  • Solvent : Degassed pentane.
  • Temperature : 0°C during methanol addition, followed by room-temperature stirring.

Comparative Analysis of Synthetic Routes

Parameter Aryllithium/Alkylation Method Dichlorophosphine Route
Starting Material P,P-Dichlorophenylphosphine Dichlorophenylphosphine
Key Reagents 2-Methylphenyllithium, MeI Methanol, MeI
Steps 3 (substitution, hydrolysis, alkylation) 2 (phosphorylation, alkylation)
Yield 76–87% (oxide) 47–78% (phosphinate)
Enantioselectivity Up to 98% ee Not reported
Scalability Demonstrated at multi-gram scale Limited by exothermic steps

Experimental Characterization Data

Tertiary Phosphine Oxide (3a)

  • 1H NMR (CDCl3) : δ 1.57 (s, 6H), 2.82–2.84 (t, 2H), 3.65 (s, 3H).

Chemical Reactions Analysis

Types of Reactions

Phosphine, methyl(2-methylphenyl)phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Phosphine, methyl(2-methylphenyl)phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphine, methyl(2-methylphenyl)phenyl- involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the transition state and facilitating the reaction. This coordination can influence various molecular targets and pathways, depending on the specific reaction and conditions .

Comparison with Similar Compounds

Structural and Electronic Differences

Phosphine derivatives with varying substituents exhibit distinct steric and electronic profiles:

Compound Name Substituents on Phosphorus Molecular Formula Molecular Weight Key Properties
Methyl(2-methylphenyl)phenylphosphine Methyl, 2-methylphenyl, phenyl C₁₃H₁₃P 200.21 g/mol Asymmetric structure; high configurational stability during alkylation
Bis(2-methoxyphenyl)phosphine Two 2-methoxyphenyl groups C₁₄H₁₅O₂P 246.24 g/mol Electron-rich due to methoxy groups; used in ligand synthesis
Diphenylmethylphosphine Methyl, two phenyl groups C₁₃H₁₃P 200.21 g/mol Symmetric structure; lower steric hindrance compared to methyl(2-methylphenyl)phenyl-
Tris(2-methylphenyl)phosphine Three 2-methylphenyl groups C₂₁H₂₁P 304.36 g/mol High steric bulk; limited reactivity in coupling reactions

Key Observations :

  • Steric Effects : Methyl(2-methylphenyl)phenylphosphine has moderate steric hindrance, balancing reactivity and stability in stereoselective transformations . In contrast, tris(2-methylphenyl)phosphine’s high bulkiness restricts its utility in reactions requiring precise spatial control .
  • Electronic Tuning : Bis(2-methoxyphenyl)phosphine’s methoxy groups enhance electron density, making it suitable for stabilizing electron-deficient metal centers .
Stereoselective Alkylation

Methyl(2-methylphenyl)phenylphosphine oxide [(S)-1a] undergoes Michaelis–Becker reactions with alkyl halides to yield tertiary phosphine oxides (e.g., (S)-3a–c) with 95–98% retention of configuration at phosphorus. This contrasts with diphenylmethylphosphine oxide, which exhibits lower stereochemical fidelity under similar conditions .

Coupling Reactions

In Hirao coupling, methyl(2-methylphenyl)phenylphosphine oxide reacts with 1-bromonaphthalene to form biaryl phosphine oxides. This reactivity is superior to tris(2-methylphenyl)phosphine, which fails to undergo coupling due to steric constraints .

Optical and Spectroscopic Properties

Methyl(2-methylphenyl)phenylphosphine derivatives are used in chiral auxiliaries and fluorescent dyes. For example:

  • Phospha-rhodamine Derivatives : Methyl(2-methylphenyl) groups at the 9-position of phospha-rhodamine (MePOPhR-Me) confer near-infrared (NIR) emission with fluorescence quantum yields (ΦF) of ~0.45, outperforming 2-trifluoromethylphenyl analogs (ΦF = 0.32) .
  • CD Spectroscopy: The CD spectra of (2-methylphenyl)phenylmethanol analogs show opposite signs compared to (2,6-dimethylphenyl)phenylmethanol derivatives, highlighting the sensitivity of optical activity to substituent positioning .

Q & A

Q. What are the established synthetic routes for Phosphine, methyl(2-methylphenyl)phenyl-, and what analytical methods validate its purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, analogs like tri(2-methylphenyl)phosphine are prepared by reacting phosphorus trichloride with Grignard reagents derived from 2-methylbromobenzene . Key validation steps include:

  • Nuclear Magnetic Resonance (NMR): 31^{31}P NMR identifies phosphorus environments (δ ~-5 to -20 ppm for tertiary phosphines), while 1^{1}H/13^{13}C NMR confirms substituent integration.
  • X-ray Crystallography: Structural elucidation via SHELX software (e.g., SHELXL for refinement) resolves bond angles and steric bulk, critical for confirming regioselectivity .
  • Mass Spectrometry: High-resolution MS verifies molecular ion peaks and isotopic patterns.

Q. How should researchers handle Phosphine, methyl(2-methylphenyl)phenyl- to mitigate toxicity risks during experiments?

Methodological Answer: Safety protocols align with structurally similar arylphosphines:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.
  • Storage: Keep under inert gas (N2_2/Ar) at 2–8°C to prevent oxidation or moisture-induced degradation .

Advanced Research Questions

Q. What challenges arise in interpreting crystallographic data for Phosphine, methyl(2-methylphenyl)phenyl- derivatives, and how can conformational analysis resolve discrepancies?

Methodological Answer: Crystallographic challenges include:

  • Disorder in Aromatic Rings: Methyl and phenyl groups may exhibit rotational disorder, complicating electron density maps. Use SHELXL’s PART and SIMU commands to model partial occupancy .
  • Conformational Flexibility: Low-temperature crystallography (e.g., -75°C) stabilizes dominant conformers, as seen in platinum-phosphine complexes, where steric interactions between methyl and phenyl groups create distinct rotamers . Pair with DFT calculations (e.g., Gaussian) to validate energy-minimized conformations.

Q. How do steric and electronic properties of Phosphine, methyl(2-methylphenyl)phenyl- influence its performance in transition-metal catalysis?

Methodological Answer:

  • Steric Effects: The ortho-methyl group increases ligand bulk, quantified by Tolman’s cone angle (estimated >160°), which can hinder substrate binding in catalysis. Compare catalytic turnover (TON) with less bulky analogs .
  • Electronic Effects: Electron-donating methyl groups enhance metal-ligand σ-donation, stabilizing low-oxidation-state metal centers. Electrochemical methods (e.g., cyclic voltammetry) measure metal complex redox potentials to correlate ligand effects .
  • Case Study: In cross-coupling reactions, steric hindrance may reduce catalytic activity but improve selectivity for bulky substrates. Optimize ligand-to-metal ratios via kinetic studies.

Q. What computational strategies predict the reactivity of Phosphine, methyl(2-methylphenyl)phenyl- in complex reaction environments?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the phosphorus lone pair (HOMO) interacts with metal d-orbitals in coordination complexes.
  • Molecular Dynamics (MD): Simulate ligand-metal binding dynamics in solvent environments (e.g., toluene or THF) to assess steric accessibility .
  • QSPR Models: Quantitative Structure-Property Relationship models correlate substituent effects (e.g., Hammett σm^m for methyl groups) with reaction outcomes like catalytic efficiency .

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